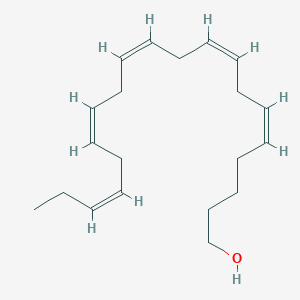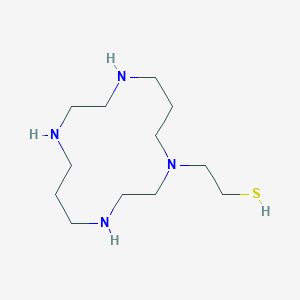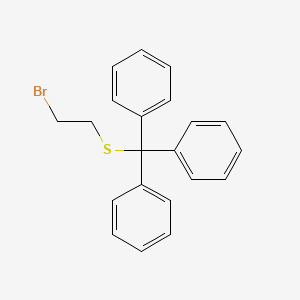
1-(2-Iodoethyl)-2-octylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Iodoethyl)-2-octylbenzene is a chemical compound of interest in organic chemistry due to its potential applications in various chemical reactions and syntheses.
Synthesis Analysis
- The synthesis of iodobenzene derivatives, which are related to 1-(2-Iodoethyl)-2-octylbenzene, typically involves functionalization of olefins via C-C and C-O bond formation, as demonstrated in the preparation of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes from 3-alkoxy cyclohexen-2-ones (Ngatimin et al., 2013).
Molecular Structure Analysis
- A related compound, 1,2-digermabenzene, has been studied for its molecular structure, showing aromaticity despite its trans-bent geometry (Sasamori et al., 2015).
Chemical Reactions and Properties
- Iodobenzene derivatives are known for their role in various chemical reactions, such as the iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides to produce benzothiazine dioxides (Moroda & Togo, 2008).
Physical Properties Analysis
- The physical properties of related iodobenzene compounds have been explored, demonstrating interesting structural features under increasing steric pressures, as observed in sterically crowded 1,4-diiodo-2,3,5,6-tetraarylbenzenes (Shah et al., 2003).
Chemical Properties Analysis
- The chemical properties of iodobenzene derivatives, like their reactivity in C-H amination and the formation of benzimidazoles, have been demonstrated in the oxidative C-H amination of N-aryl-N'-tosyl/N'-methylsulfonylamidines (Alla et al., 2013).
Scientific Research Applications
Polymorphism Induced by Halogen Bonding : Research by Raatikainen and Rissanen (2009) explored the role of halogen bonding in inducing polymorphism. They studied co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane, finding diverse intermolecular halogen bond motifs, which is relevant in understanding the structural aspects of similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Raatikainen & Rissanen, 2009).
Synthesis and Reactivity Studies : Various studies have focused on the synthesis and reactivity of iodobenzene derivatives, which are closely related to 1-(2-Iodoethyl)-2-octylbenzene. For example, the work by Ngatimin et al. (2013) on iodobenzene-catalyzed synthesis of complex organic structures demonstrates the utility of such compounds in organic synthesis (Ngatimin et al., 2013).
Catalysis and Reaction Mechanisms : Studies like that by Seidel, Laurich, and Fürstner (2004) have investigated the use of related compounds in catalysis, specifically in iron-catalyzed cross-coupling reactions. This research can provide insights into how 1-(2-Iodoethyl)-2-octylbenzene might behave in similar chemical environments (Seidel, Laurich, & Fürstner, 2004).
Material Science Applications : Research by Fu et al. (2007) on the dielectric anisotropy of homochiral trinuclear nickel(II) complexes provides insights into the potential material science applications of structurally similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Fu et al., 2007).
Biodegradation and Environmental Applications : The study of the biodegradation of hydrocarbons by Govarthanan et al. (2017) can provide context for the environmental impact and degradation pathways of related organic compounds, including 1-(2-Iodoethyl)-2-octylbenzene (Govarthanan et al., 2017).
properties
CAS RN |
162358-96-5 |
|---|---|
Product Name |
1-(2-Iodoethyl)-2-octylbenzene |
Molecular Formula |
C₁₆H₂₅I |
Molecular Weight |
344.27 |
synonyms |
Fingolimod Impurity 8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)

